Methyl formate

Catalog No.
M. Wt
60.05 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl formate

CAS Number


Product Name

Methyl formate


methyl formate

Molecular Formula


Molecular Weight

60.05 g/mol



InChI Key





greater than or equal to 100 mg/mL at 72° F (NTP, 1992)
4.40 M
28.35 kJ/mol at 25 °C
Soluble in ether, chloroform; miscible with ethanol
In water, 230,000 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 30 (good)


methyl formate, methyl formate, 18O-methyl ester-labeled, methyl formate, formic-18O-acid-O-methyl-labeled, methyl formate, hydride

Canonical SMILES

Methyl formate is an organic compound with the chemical formula CH3OCHO and belongs to the class of esters. It is a colorless, volatile liquid with a fruity odor and is commonly used as a solvent for various organic compounds. Methyl formate is also used as a precursor in the manufacturing of pharmaceuticals, pesticides, and fragrances.
Methyl formate is a polar, aprotic solvent and has a boiling point of 32.4°C and a melting point of -100°C. Its molecular weight is 74.08 g/mol, and its density is 0.997 g/cm3 at 20°C. It is soluble in water and organic solvents like ethanol, ether, and acetone.
Methyl formate can be synthesized by esterification of methanol and formic acid. This reaction is typically catalyzed by a strong acid catalyst like sulfuric acid. The purity and yield of the product can be improved by using a suitable solvent, controlling the reaction temperature and pressure, and optimizing the reactant ratio.
Methyl formate can be analyzed using various analytical techniques like gas chromatography-mass spectrometry (GC-MS), High-performance liquid chromatography (HPLC), Fourier transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance spectroscopy (NMR). These techniques are used to identify and quantify the compounds present in the sample.
Methyl formate is biodegradable and does not persist in the environment. It is not considered toxic to aquatic organisms and has low potential for bioaccumulation. Methyl formate has been found to have insecticidal properties and can be used as an eco-friendly insecticide. It is also used as a fumigant to control pests in stored products.
Methyl formate is considered to be a low toxic compound, and exposure to it is generally safe. However, it can cause eye and skin irritation and respiratory issues if inhaled. Safe handling procedures and appropriate personal protective equipment (PPE) should be used while dealing with methyl formate.
Methyl formate is commonly used as a solvent in organic synthesis reactions. It is used in the manufacture of pharmaceuticals, pesticides, and fragrances. It is also used as a fumigant to control pest infestations in stored products. In addition, it has applications in fuel cells, as a blowing agent in the production of polyurethane foams, and as a refrigerant.
Researchers are exploring the potential use of methyl formate in energy storage and conversion systems like fuel cells and batteries. Its potential as a solvent for industrial processes is also being investigated. Methyl formate is also being studied as a potential bio-based alternative to synthetic solvents due to its eco-friendly properties and low toxicity.
Methyl formate has the potential to replace many toxic solvents currently used in industry. Its low toxicity and eco-friendly nature make it an attractive alternative to synthetic solvents. It can also be used as an insecticide, fumigant, and refrigerant. It has potential applications in energy storage and conversion systems.
Despite its potential applications, methyl formate has some limitations. It has a low boiling point, which can limit its use in some industrial processes. More research is needed to optimize its synthesis methods to improve the yield and purity of the product. The use of renewable energy sources to power the synthesis process can also be explored to improve the sustainability of the production.
for research on methyl formate include exploring its potential use as a bio-based alternative to synthetic solvents, investigating its suitability for various industrial processes, and optimizing its use as a refrigerant and insecticide. Research into the safety and toxicity of methyl formate and its effects on the environment is also needed to ensure its safe use and disposal.

Physical Description

Methyl formate appears as a clear colorless liquid with an agreeable odor. Flash point -27°F. Less dense than water Vapors heavier than air.
Colorless liquid with a pleasant odor.
Colorless liquid with a pleasant odor. [Note: A gas above 89°F.]


Colorless liquid [Note: A gas above 89 degrees F].

Boiling Point

88.7 °F at 760 mm Hg (NTP, 1992)
31.7 °C
31.5 °C
32 °C

Flash Point

-26 °F (NTP, 1992)
-2 °F (-19 °C) (Closed Cup)
-19 °C

Vapor Density

2.07 (NTP, 1992) (Relative to Air)
2.07 (Air= 1)
Relative vapor density (air = 1): 2.1


0.977 at 68 °F (USCG, 1999)
0.987 at 15 °C/15 °C
Relative density (water = 1): 0.97


0.03 (LogP)
log Kow = 0.03


Pleasant odor.

Melting Point

-147.6 °F (NTP, 1992)
-99.0 °C
-99.8 °C
-100 °C



GHS Hazard Statements

H224: Extremely flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

400 mm Hg at 61 °F ; 476 mm Hg at 68° F (NTP, 1992)
585.73 mmHg
585.7 mm Hg at 25 °C /Extrapolated/
Vapor pressure, kPa at 20 °C: 64
476 mmHg


Flammable Irritant


Other CAS



Methyl formate

Use Classification

Food additives -> Flavoring Agents
Fire Hazards -> Flammable - 4th degree

Methods of Manufacturing

Reaction of methanol, carbon monoxide, and steam, over a charcoal or sodium methoxide catalyst at 200 degrees C and 200 atmospheres of pressure.
Methyl formate is produced by base-catalyzed carbonylation of methanol.
By heating methanol with sodium formate and hydrochloric acid with subsequent distillation.

General Manufacturing Information

All other basic organic chemical manufacturing
Fabricated metal product manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Formic acid, methyl ester: ACTIVE
Areginal: mixture of methyl formate and ethyl formate.
As a general industrial solvent it is often mixed with other esters such as ethyl formate, methyl acetate and ethyl acetate.

Analytic Laboratory Methods

Methyl formate was determined in urea-formaldehyde resin adhesive manufacturing wastewater by direct injection onto a gas chromatography column consisting of 22% Ethofat 60/25 on Chromosorb 101.
NIOSH Method S291. Analyte: Methyl formate. Matrix: Air. Procedure: Gas chromatography, flame ionization detection. Method Evaluation: Method was validated over the range of 108 to 542 mg/cu m using a 3 liter sample. Precision (CVt): 0.065. Interferences: Any compound that has the same retention time as methyl formate at the operating conditions described in this method is an interference.
Method: OSHA PV2041; Procedure: Gas chromatography with flame ionization detector; Analyte: methyl formate; Matrix: air; Detection Limit: 1.16 ppm (2.84 mg/cu m).

Clinical Laboratory Methods

Gas chromatographic technique used for the detection of formic acid by forming the methyl formate derivative and injecting it in the vapor phase, which reduces occurrence of interfering substances. The method is sensitive to 0.5 mg/l and linear to at least 1000 mg/l formic acid; throughout the range of 5 to 1000 mg/l, the coefficient of variation is less than 6%. /Formic acid/

Storage Conditions

Store in cool, dry, well-ventilated location. Seperate from alkalis, oxidizing materials, and moisture. Outside or detached storage is prefered.


Modify: 2023-08-15
Xu et al. Vapour-phase gold-surface-mediated coupling of aldehydes with methanol. Nature Chemistry, doi: 10.1038/nchem.467, published online 29 November 2009

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